molecular formula C13H13NO3 B12120509 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12120509
M. Wt: 231.25 g/mol
InChI Key: BXCLYVRHLWNJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone family, known for its diverse biological and pharmaceutical activities. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system with nitrogen at position 1. The presence of an ethyl group at position 1, a methyl group at position 6, and a carboxylic acid group at position 3 further defines its unique chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives, followed by cyclization and oxidation steps. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antibacterial agent .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 1 and 6, respectively, differentiate it from other quinolones, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-ethyl-6-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-14-7-10(13(16)17)12(15)9-6-8(2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H,16,17)

InChI Key

BXCLYVRHLWNJSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.